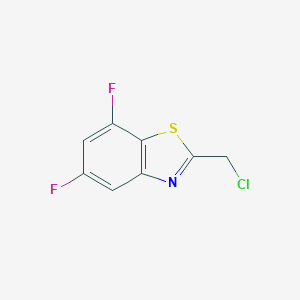

2-(Chloromethyl)-5,7-difluoro-1,3-benzothiazole

Übersicht

Beschreibung

2-(Chloromethyl)-5,7-difluoro-1,3-benzothiazole is an organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of chloromethyl and difluoro substituents on the benzothiazole ring, which can significantly influence its chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5,7-difluoro-1,3-benzothiazole typically involves the chloromethylation of a difluorobenzothiazole precursor. One common method is the reaction of 5,7-difluoro-1,3-benzothiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Chloromethyl)-5,7-difluoro-1,3-benzothiazole can undergo various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction can be used to remove the chloromethyl group or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN₃), potassium thiocyanate (KSCN), and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce carboxylic acids or aldehydes.

Wissenschaftliche Forschungsanwendungen

2-(Chloromethyl)-5,7-difluoro-1,3-benzothiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.

Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.

Wirkmechanismus

The mechanism of action of 2-(Chloromethyl)-5,7-difluoro-1,3-benzothiazole involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The difluoro substituents can enhance the compound’s stability and reactivity by influencing its electronic properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Chloromethyl)-1,3-benzothiazole: Lacks the difluoro substituents, which can affect its reactivity and stability.

5,7-Difluoro-1,3-benzothiazole: Lacks the chloromethyl group, which limits its ability to undergo certain types of chemical reactions.

2-(Bromomethyl)-5,7-difluoro-1,3-benzothiazole: Similar structure but with a bromomethyl group instead of a chloromethyl group, which can influence its reactivity and applications.

Uniqueness

2-(Chloromethyl)-5,7-difluoro-1,3-benzothiazole is unique due to the presence of both chloromethyl and difluoro substituents. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Biologische Aktivität

2-(Chloromethyl)-5,7-difluoro-1,3-benzothiazole is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the benzothiazole family, which is known for a variety of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on diverse research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The chloromethyl group serves as an alkylating agent, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to inhibition of enzyme activity and disruption of critical cellular processes. The difluoro substituents enhance the compound's stability and reactivity by modifying its electronic properties, potentially increasing its efficacy against various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities across several assays:

- Anticancer Activity : Preliminary studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to demonstrate cytotoxic effects against human leukemia and breast cancer cell lines. The compound's IC50 values suggest potent anticancer properties comparable to established chemotherapeutics .

- Antimicrobial Effects : The benzothiazole derivatives are also noted for their antimicrobial activities. Research has indicated that similar compounds within this class exhibit effective inhibition against various bacterial strains and fungi, suggesting a potential role in treating infectious diseases .

Table 1: Biological Activity Data

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| CEM-13 (Leukemia) | 0.25 | Significant cytotoxicity |

| MCF-7 (Breast Cancer) | 0.65 | Induces apoptosis |

| U-937 (Monocytic Leukemia) | 0.75 | Inhibits cell proliferation |

| A549 (Lung Cancer) | 1.2 | Moderate cytotoxicity |

The above table summarizes key findings from various studies assessing the anticancer efficacy of this compound against different cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing its potential as an effective anticancer agent.

In Vivo Studies

In vivo evaluations are crucial for understanding the therapeutic potential of this compound. Animal models have demonstrated that this compound can significantly reduce tumor size in xenograft models when administered at specific dosages. These studies highlight its potential for further development into a therapeutic candidate for cancer treatment .

Eigenschaften

IUPAC Name |

2-(chloromethyl)-5,7-difluoro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF2NS/c9-3-7-12-6-2-4(10)1-5(11)8(6)13-7/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEKVIHIOONSPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=C(S2)CCl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201267146 | |

| Record name | 2-(Chloromethyl)-5,7-difluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126764-53-2 | |

| Record name | 2-(Chloromethyl)-5,7-difluorobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126764-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-5,7-difluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.